molecular formula C10H8OS B6355250 3-(3-Thienyl)phenol CAS No. 29886-68-8

3-(3-Thienyl)phenol

Cat. No.: B6355250
CAS No.: 29886-68-8
M. Wt: 176.24 g/mol
InChI Key: HUJPVLKOFCTNBS-UHFFFAOYSA-N
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Description

3-(3-Thienyl)phenol is an organic compound that features a phenol group attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of both phenol and thiophene moieties in a single molecule makes this compound an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Thienyl)phenol can be achieved through several methods. One common approach involves the coupling of a thiophene derivative with a phenol derivative. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed, where a thiophene boronic acid reacts with a phenol halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include sodium dichromate and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. The hydroxyl group activates the aromatic ring towards electrophilic attack, allowing for halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, potassium permanganate, and Fremy’s salt.

    Reduction: Sodium borohydride, tin(II) chloride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

3-(3-Thienyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.

    Medicine: Research into the potential therapeutic effects of this compound includes its use as an antioxidant and anti-inflammatory agent.

    Industry: The compound is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-Thienyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Phenol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene: Lacks the phenol group, limiting its ability to participate in hydrogen bonding.

    3-(2-Thienyl)phenol: Similar structure but with the thiophene ring attached at a different position, leading to different reactivity and properties.

Uniqueness: 3-(3-Thienyl)phenol is unique due to the presence of both phenol and thiophene moieties, which confer a combination of reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPVLKOFCTNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399662
Record name 3-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29886-68-8
Record name 3-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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